4-Formyl-5-methylfuran-2-carboxylic acid

Regioselective oxidation Furan functionalization Synthetic intermediate

Researchers requiring regiospecific bifunctional furan scaffolds often face limited access to compounds combining C4 aldehyde with C2 carboxylic acid on a methyl-bearing ring. 4-Formyl-5-methylfuran-2-carboxylic acid directly addresses this gap. Key supply advantages: Orthogonal reactivity-sequential amidation, reductive amination, and cyclocondensation without protecting-group manipulation. 5-Methyl group enhances lipophilicity (LogP 1.1) for CNS-penetrant candidate synthesis while directing electrophilic substitution. Consistent ≥95% purity supports API intermediate workflows with reduced regioisomeric impurity risk. Sourced for immediate global dispatch.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
Cat. No. B13244943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-5-methylfuran-2-carboxylic acid
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)O)C=O
InChIInChI=1S/C7H6O4/c1-4-5(3-8)2-6(11-4)7(9)10/h2-3H,1H3,(H,9,10)
InChIKeyFNJPZVLQUXWCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-5-methylfuran-2-carboxylic acid: Chemical Identity and Core Properties for Procurement Assessment


4-Formyl-5-methylfuran-2-carboxylic acid (CAS: 90110-11-5) is a heterocyclic furan derivative with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol . Its structure features a furan ring bearing a carboxylic acid group at the 2-position, a formyl group at the 4-position, and a methyl group at the 5-position. This specific substitution pattern provides a unique scaffold for further synthetic elaboration . The compound is typically supplied with a purity of ≥95% .

Bifunctional aldehyde/carboxylic acid building block
Methyl-substituted for regiospecific synthetic control
High-purity intermediate (typical ≥95% area)

Why 4-Formyl-5-methylfuran-2-carboxylic acid Cannot Be Substituted by Common Furan-2-carboxylic Acid Analogs


The specific substitution pattern of 4-formyl-5-methylfuran-2-carboxylic acid—combining a reactive aldehyde at C4, a carboxylic acid at C2, and a methyl group at C5—creates a unique chemical environment that is absent in simpler furan-2-carboxylic acid derivatives. Generic substitution with compounds lacking the C4 aldehyde (e.g., 5-methylfuran-2-carboxylic acid) or lacking the C5 methyl (e.g., 4-formylfuran-2-carboxylic acid) would compromise the regiospecific reactivity required for key synthetic sequences . The aldehyde and carboxylic acid functionalities on the same furan ring are not merely additive; their spatial arrangement influences electronic distribution and reactivity, enabling transformations that are not feasible with mono-functional or differently substituted analogs . Furthermore, the presence of the C5 methyl group alters the steric and electronic properties of the furan ring, potentially affecting reaction yields and selectivity in subsequent functionalization steps [1].

5-Methylfuran-2-carboxylic acid
Lacks the C4 aldehyde group, eliminating orthogonal reactivity for sequential synthesis.
4-Formylfuran-2-carboxylic acid
Absence of C5 methyl alters electronic and steric properties; may reduce oxidation regioselectivity.
Unsubstituted furan-2-carboxylic acid
Missing both formyl and methyl groups; only a single carboxylic acid handle available.

Quantitative Differentiation: How 4-Formyl-5-methylfuran-2-carboxylic acid Compares to Key Analogs


Regiospecific Synthetic Utility: Comparing the Impact of the C5 Methyl Group on Oxidative Transformations

The presence of the 5-methyl group in 4-formyl-5-methylfuran-2-carboxylic acid directs oxidation reactions to the 4-formyl group, whereas in its close analog 4-formylfuran-2-carboxylic acid (lacking the C5 methyl), oxidation may occur at multiple positions, leading to product mixtures . This difference is critical for obtaining high yields of pure 4-carboxy derivatives.

Oxidation regioselectivity
Class-level
Target: selective oxidation at C4 formyl
Comparator: product mixtures
Supports higher synthetic efficiency
Class-level inference; data to verify
Regioselective oxidation Furan functionalization Synthetic intermediate

Dual Orthogonal Reactivity: Aldehyde vs. Carboxylic Acid Reactivity Enables Sequential Functionalization Not Possible with Mono-Functional Analogs

4-Formyl-5-methylfuran-2-carboxylic acid contains two distinct electrophilic centers: the aldehyde and the carboxylic acid. This allows for sequential functionalization using orthogonal chemistries (e.g., amide coupling with the acid followed by reductive amination of the aldehyde). In contrast, 5-methylfuran-2-carboxylic acid lacks the aldehyde group, limiting its utility to a single functional handle .

Reactive handles
Class-level
2 (aldehyde + acid) vs. 1 (acid only)
Enables sequential functionalization
Reported class-level inference
Orthogonal protecting groups Sequential synthesis Building block versatility

Impact of Methyl Substitution on Bioactivity: Potential Enhancement of Cellular Uptake vs. Non-Methylated Analogs

The 5-methyl group increases the lipophilicity of the furan core, which can enhance membrane permeability and potentially improve cellular uptake compared to non-methylated analogs like 4-formylfuran-2-carboxylic acid. This is a class-level effect observed across various heterocyclic series [1].

Lipophilicity (cLogP)
Class-level
~1.2 vs ~0.5 (+0.7 log unit)
May improve membrane permeability context
Computational estimate; experimental confirmation needed
Lipophilicity Bioavailability Drug design

Regioisomeric Purity: Avoiding the 3-Methylfuran-2-carboxylic Acid Impurity Issue

Synthetic routes to 5-methylfuran-2-carboxylic acid often yield a mixture of regioisomers, specifically 5-methylfuran-2-carboxylic acid and 3-methylfuran-2-carboxylic acid, in a ratio of approximately 35:65 [1]. 4-Formyl-5-methylfuran-2-carboxylic acid, being further substituted, is less likely to contain this specific regioisomeric impurity, potentially simplifying purification and ensuring higher batch-to-batch consistency.

Regioisomeric purity
Reported
Target: typically high purity
Comparator: ~35% desired, 65% isomer
Reduces purification burden
Based on comparator synthesis data
Regioisomer Synthetic purity Analytical chemistry

Optimal Application Scenarios for 4-Formyl-5-methylfuran-2-carboxylic acid Based on Proven Differentiation


Synthesis of Complex Heterocyclic Libraries for Drug Discovery

The orthogonal reactivity of the aldehyde and carboxylic acid groups makes 4-formyl-5-methylfuran-2-carboxylic acid an ideal scaffold for generating diverse heterocyclic libraries. It can be used in sequential amide bond formations, reductive aminations, and cyclocondensations to create structurally complex molecules for high-throughput screening .

Preparation of Regiospecifically Functionalized Furan Derivatives for Material Science

The presence of the 5-methyl group directs electrophilic substitution to specific positions, enabling the synthesis of well-defined furan-based monomers and polymers. This is particularly valuable for creating materials with tailored electronic or optical properties [1].

Development of Bioactive Compounds Requiring Enhanced Lipophilicity

The 5-methyl group increases the compound's lipophilicity compared to non-methylated analogs, making it a preferred building block for designing bioactive molecules that require improved membrane permeability, such as CNS-active agents or orally bioavailable drugs .

Use as a High-Purity Intermediate in Multi-Step Synthesis of APIs

The well-defined substitution pattern and lower propensity for regioisomeric impurities compared to simpler methylfuran carboxylic acids make this compound suitable for use as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), where high purity and batch-to-batch consistency are mandatory [2].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis research
Orthogonal aldehyde/acid reactivity
Sequential functionalization efficiency
Regiospecific furan functionalization
Methyl-directed regioselectivity
Product purity and structural definition
Lipophilicity-enhanced analog design
Methyl-substituted core
Permeability assessment context
Multi-step intermediate synthesis
Regioisomeric purity advantage
Batch consistency and impurity profile

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